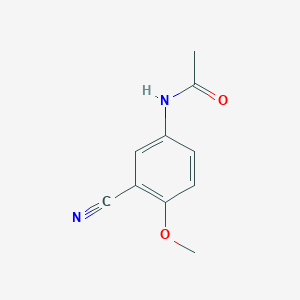

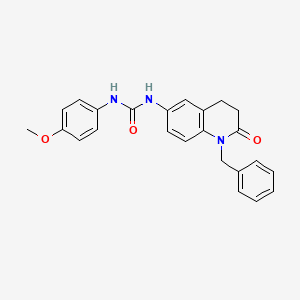

N-(3-cyano-4-methoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-cyano-4-methoxyphenyl)acetamide” is a compound used in proteomics research . It has a molecular formula of C10H10N2O2 and a molecular weight of 190.2 .

Synthesis Analysis

The synthesis of N-cyanoacetamides, such as “this compound”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Wissenschaftliche Forschungsanwendungen

1. Green Synthesis and Dye Production

N-(3-Amino-4-methoxyphenyl)acetamide, closely related to N-(3-cyano-4-methoxyphenyl)acetamide, is a significant intermediate in producing azo disperse dyes. A novel Pd/C catalyst developed for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide showcases an eco-friendly approach in dye manufacturing (Zhang Qun-feng, 2008).

2. Synthesis of Potential Pharmacological Agents

Research on acetamide derivatives, including this compound, has led to the synthesis of compounds with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. Such studies contribute to the development of new therapeutic agents (P. Rani et al., 2016).

3. Protein Tyrosine Phosphatase 1B Inhibition

Derivatives of this compound have been evaluated for their protein tyrosine phosphatase 1B inhibitory activity. This is relevant in the context of antidiabetic research, indicating potential applications in managing diabetes (A. Saxena et al., 2009).

4. Herbicide Metabolism Study

Studies on the metabolism of chloroacetamide herbicides, which are structurally related to this compound, provide insights into their carcinogenic pathways. Understanding such pathways is crucial for evaluating environmental and health impacts (S. Coleman et al., 2000).

5. Development of Novel Adenosine A3 Receptor Antagonists

The exploration of methoxyphenyl substitution on this compound derivatives has led to the development of potent adenosine A3 receptor antagonists. Such antagonists have potential therapeutic applications in various conditions, including cardiovascular diseases (Vicente Yaziji et al., 2013).

6. Chemoselective Acetylation in Antimalarial Drug Synthesis

The chemoselective acetylation of amino groups using this compound derivatives is significant in synthesizing antimalarial drugs. This highlights the role of such compounds in developing treatments for malaria (Deepali B Magadum et al., 2018).

Eigenschaften

IUPAC Name |

N-(3-cyano-4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7(13)12-9-3-4-10(14-2)8(5-9)6-11/h3-5H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPZXFOMZFPDKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401325839 |

Source

|

| Record name | N-(3-cyano-4-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401325839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816308 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

321945-81-7 |

Source

|

| Record name | N-(3-cyano-4-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401325839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-13,13-dimethyl-6,11-di(naphthalen-2-yl)-13h-indeno[1,2-b]anthracene](/img/structure/B2713589.png)

![3-(2-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2713593.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2713596.png)

![2-[(3,4-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2713599.png)

![1-(3-hydroxypropyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2713600.png)

![2-(3-(Dimethylamino)propyl)-6-methoxy-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2713602.png)

![5-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2713605.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2713608.png)

![8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2713610.png)

![5-benzyl-3-(3,4-dimethylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2713611.png)